molecular formula C12H11ClO3 B14373774 4-Chloro-5,8-dimethoxynaphthalen-1-ol CAS No. 89474-94-2

4-Chloro-5,8-dimethoxynaphthalen-1-ol

Cat. No.: B14373774
CAS No.: 89474-94-2
M. Wt: 238.66 g/mol
InChI Key: PGWQJCCNEVSKPO-UHFFFAOYSA-N
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Description

4-Chloro-5,8-dimethoxynaphthalen-1-ol is an organic compound with the molecular formula C12H11ClO3 It is a derivative of naphthalene, characterized by the presence of chlorine and methoxy groups on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,8-dimethoxynaphthalen-1-ol typically involves the chlorination and methoxylation of naphthalene derivatives. One common method includes the reaction of 5,8-dimethoxynaphthalene with chlorine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,8-dimethoxynaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

4-Chloro-5,8-dimethoxynaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5,8-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5,8-dimethoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and methoxy groups makes it a versatile compound for various applications .

Properties

CAS No.

89474-94-2

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

4-chloro-5,8-dimethoxynaphthalen-1-ol

InChI

InChI=1S/C12H11ClO3/c1-15-9-5-6-10(16-2)12-8(14)4-3-7(13)11(9)12/h3-6,14H,1-2H3

InChI Key

PGWQJCCNEVSKPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=C(C=CC(=C12)O)Cl)OC

Origin of Product

United States

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